molecular formula C5H4IN3 B12967331 3-Iodo-1-methyl-pyrazole-4-carbonitrile

3-Iodo-1-methyl-pyrazole-4-carbonitrile

Katalognummer: B12967331
Molekulargewicht: 233.01 g/mol
InChI-Schlüssel: JWZBWMVAGGUXRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-1-methyl-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₅H₄IN₃ It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-pyrazole-4-carbonitrile typically involves the iodination of 1-methyl-pyrazole-4-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-1-methyl-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives.

    Coupling Products: Complex molecules with extended conjugation or additional functional groups can be synthesized.

Wissenschaftliche Forschungsanwendungen

3-Iodo-1-methyl-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Iodo-1-methyl-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to changes in their function or stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde
  • 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
  • 5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

3-Iodo-1-methyl-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the 3-position and the nitrile group at the 4-position allows for versatile chemical modifications and applications in various fields.

This compound’s unique structure and reactivity make it a valuable tool in synthetic chemistry and a promising candidate for further research in medicinal chemistry and other scientific disciplines.

Eigenschaften

Molekularformel

C5H4IN3

Molekulargewicht

233.01 g/mol

IUPAC-Name

3-iodo-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C5H4IN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3

InChI-Schlüssel

JWZBWMVAGGUXRP-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)I)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.